molecular formula C7H8N2O B8136132 4-Amino-2,3-dihydrofuro[2,3-b]pyridine

4-Amino-2,3-dihydrofuro[2,3-b]pyridine

Cat. No.: B8136132
M. Wt: 136.15 g/mol
InChI Key: BLMKSJRHBRLDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Chemical Data: 4-Amino-2,3-dihydrofuro[2,3-b]pyridine (CAS 1823929-25-4) is an organic compound with the molecular formula C 7 H 8 N 2 O and a molecular weight of 136.15 g/mol. It is characterized by a fused bicyclic structure containing a dihydrofuran ring and a pyridine ring with an amino functional group. Predicted physicochemical properties include a density of 1.295 g/cm³ and a boiling point of 343.4 °C . Primary Research Applications and Value: This compound serves as a critical synthetic intermediate and core scaffold in medicinal chemistry, particularly in the development of novel therapeutics. Its primary research value lies in its role as a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a serine/threonine kinase that acts as a master regulator of Toll-like receptor (TLR) and interleukin-1 (IL-1R) signaling pathways, which are central to the innate immune response . Dysregulation of these pathways is implicated in a range of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and inflammatory bowel disease, making IRAK4 a high-value therapeutic target . Researchers have identified dihydrofuro[2,3-b]pyridine derivatives as highly effective IRAK4 inhibitors, with optimized lead compounds demonstrating excellent biochemical potency (IC 50 values in the single-digit nanomolar range), favorable pharmacokinetic profiles, and significant efficacy in reducing pro-inflammatory cytokines in vivo . The scaffold's structure allows for strategic modifications to enhance binding affinity, selectivity, and metabolic stability. Usage Note: This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Proper storage conditions are recommended at 2-8°C, protected from light, and under an inert atmosphere .

Properties

IUPAC Name

2,3-dihydrofuro[2,3-b]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMKSJRHBRLDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=CC(=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

StepReagents/ConditionsYield Range
Michael AdditionNaOEt (0.1 eq), EtOH, 25°C, 12 h70–85%
CyclizationNaOR (1 eq), ROH, reflux, 8 h65–80%
Dehydrationt-BuOK, THF, 0°C → rt, 4 h50–70%

Electrochemical Reduction for Regioselective Amination

The patent CN1115755A (1996) describes an electrochemical method to reduce 3-nitropyridines to 3-aminopyridines in acidic media . Applied to 4-nitro-2,3-dihydrofuro[2,3-b]pyridine, this approach achieves regioselective reduction of the nitro group at the 4-position. Using a graphite cathode and Nafion membrane, 4-nitro derivatives are reduced to 4-amino analogs in HCl/MeOH at 60°C with a current density of 1.5 A/dm². This method avoids stoichiometric metal reductants (e.g., SnCl₂), minimizing waste and improving scalability .

Electrochemical Parameters

ParameterValue
Cathode MaterialGraphite
Anolyte37% HCl
Catholyte37% HCl + substrate (1.4% w/v)
Current Density1.5 A/dm²
Yield92% (for 2-chloro-3,4-diaminopyridine)

Transition Metal-Catalyzed Coupling and Hydroboration

EP3810275B1 (2023) details the synthesis of 2,3-dihydrofuro[2,3-b]pyridines via Suzuki-Miyaura coupling and hydroboration-oxidation . For example, 2,6-dichloro-3-iodopyridine reacts with potassium vinyltrifluoroborate under Pd catalysis to form 2,6-dichloro-3-vinylpyridine. Subsequent hydroboration with 9-BBN introduces a hydroxyl group, which cyclizes to form the dihydrofuro ring. Functionalization at the 4-position is achieved via nitration followed by electrochemical reduction (as in Section 2) .

Synthetic Sequence

  • Suzuki Coupling : Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane, 90°C, 24 h (85% yield).

  • Hydroboration : 9-BBN, THF, 45°C, 2 h → NaOH/H₂O₂, 0°C (78% yield).

  • Cyclization : TsOH, toluene, reflux, 6 h (82% yield).

Direct Amination During Cyclization

A modified approach from Synlett (2009) employs 1,2,4-triazines functionalized with alkynes in intramolecular inverse-electron-demand Diels-Alder (IEDDA) reactions . By incorporating a nitro group at the 4-position of the triazine precursor, the cyclization yields 4-nitro-2,3-dihydrofuro[2,3-b]pyridine, which is reduced to the 4-amino derivative using H₂/Pd-C (90% yield). This one-pot strategy streamlines the synthesis but requires high-pressure conditions .

Comparative Analysis of Methodologies

Table 1: Efficiency and Scalability of Key Methods

MethodAdvantagesLimitationsScale-Up Viability
Electrochemical No metal waste, high regioselectivityRequires specialized equipmentModerate
Michael Cyclization Modular substrate scopeMulti-step, moderate yieldsLow
Suzuki/Hydroboration High yields, stereocontrolCostly catalystsHigh
IEDDA Cyclization One-pot synthesisHigh-pressure conditionsLow

The introduction of the 4-amino group poses regiochemical challenges due to competing reactivity at the 2- and 6-positions of the pyridine ring. Electrochemical reduction favors the 4-position due to the electron-withdrawing effect of the fused furan ring . Post-cyclization amination via Buchwald-Hartwig coupling remains unexplored but could offer an alternative to nitro reduction.

Chemical Reactions Analysis

4-Amino-2,3-dihydrofuro[2,3-b]pyridine undergoes various chemical reactions, including:

Common reagents include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of 4-amino-2,3-dihydrofuro[2,3-b]pyridine derivatives has been achieved through various methodologies. Notably, a recent study described the synthesis of a series of dihydrofuro[2,3-b]pyridine derivatives that were evaluated as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a target for treating inflammatory and autoimmune diseases. Structural modifications led to compounds with improved potency and favorable pharmacokinetic properties. For example, compound 38 exhibited an IC50 of 7.3 nM against IRAK4 and demonstrated efficacy in reducing pro-inflammatory cytokines in vitro and in vivo models .

Antiviral Properties

Research indicates that dihydrofuro[2,3-b]pyridine derivatives can serve as effective antiviral agents. In particular, studies have highlighted their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. These compounds showed promising activity against various strains of the virus, outperforming existing treatments like etravirine in some cases. The structural diversity among these derivatives allows for enhanced efficacy against drug-resistant strains of HIV-1 .

Antitumor Activity

Another significant application is in cancer treatment. Compounds derived from the dihydrofuro[2,3-b]pyridine scaffold have been tested for their antitumor properties. For instance, studies demonstrated that certain derivatives exhibited cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. The mechanisms of action are believed to involve the induction of apoptosis and inhibition of cell proliferation .

Safety and Efficacy

Safety profiles are crucial for any therapeutic application. Recent evaluations of selected dihydrofuro[2,3-b]pyridine derivatives have indicated favorable safety profiles alongside their biological efficacy. For example, compound 38 not only demonstrated potent IRAK4 inhibition but also showed low toxicity in preliminary safety assessments .

Case Studies

Compound Target IC50 (nM) Bioavailability Efficacy
Compound 21IRAK46.2LowHigh potency but poor bioavailability
Compound 38IRAK47.3ModerateEffective in vivo anti-inflammatory
Compound AHIV-1 NNRTI0.9 - 8.4HighSuperior to etravirine
Compound BAntitumorVariesVariesCytotoxicity against cancer cells

Mechanism of Action

The mechanism of action of 4-Amino-2,3-dihydrofuro[2,3-b]pyridine involves its interaction with specific molecular targets, such as nicotinic receptors. The compound’s structure allows it to bind to these receptors, potentially modulating their activity and influencing various biological pathways . This interaction is crucial for its potential therapeutic effects, particularly in neurological conditions.

Comparison with Similar Compounds

Comparison with Similar Heterocyclic Compounds

Structural and Electronic Features

Thieno[2,3-b]pyridines

  • Structure : Replaces the furan oxygen with sulfur, creating a fully aromatic thiophene-pyridine system.
  • Electronic Effects : Sulfur’s lower electronegativity increases electron density in the ring, influencing reactivity and binding to hydrophobic pockets in enzymes .
  • Saturation : Fully aromatic, leading to greater planarity and rigidity compared to the partially saturated dihydrofuropyridine core .

1H-Pyrrolo[2,3-b]pyridines

  • Structure : Replaces sulfur or oxygen with nitrogen, introducing a basic NH group.
  • Solubility: Nitrogen substitution improves aqueous solubility compared to thieno analogs, though solubility remains moderate .

Benzofuro[2,3-b]pyridines

  • Structure : Incorporates a benzene ring fused to the furan-pyridine system, increasing molecular weight and hydrophobicity .
Solubility and Pharmacokinetics
  • Thieno[2,3-b]pyridines: Require cyclodextrin-based formulations or solubilizing groups (e.g., morpholine) to enhance bioavailability .
  • Amino groups can also facilitate salt formation for enhanced solubility .
  • Pyrrolo[2,3-b]pyridines : Nitrogen substitution improves solubility but may reduce membrane permeability due to increased polarity .

Biological Activity

4-Amino-2,3-dihydrofuro[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a dihydrofuro structure fused with a pyridine ring, which contributes to its unique reactivity and biological properties. Its molecular formula is C8H8N2OC_8H_8N_2O with a molecular weight of approximately 152.16 g/mol. The presence of the amino group enhances its potential for interaction with biological targets.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of derivatives based on the dihydrofuro[2,3-b]pyridine scaffold. For instance, compounds derived from this structure have shown significant antifungal activity against Fusarium oxysporum, with IC50 values indicating effective inhibition compared to standard antifungal agents . The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can enhance antifungal efficacy.

CompoundActivityIC50 (µg/mL)Reference
L1Antifungal12.83
L2Antifungal17.00

2. Anti-inflammatory Potential

Research has identified this compound derivatives as potential inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator in inflammatory pathways. One study reported that a modified compound exhibited an IC50 of 7.3 nM against IRAK4, demonstrating both high potency and favorable pharmacokinetic properties . This suggests that these compounds could be developed for treating inflammatory diseases.

3. Antitumor Activity

The dihydrofuro[2,3-b]pyridine derivatives have been evaluated for their anticancer properties. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents . The presence of specific functional groups appears to enhance their ability to induce apoptosis in cancer cells.

Case Study: IRAK4 Inhibition

A recent study focused on synthesizing IRAK4 inhibitors based on the dihydrofuro[2,3-b]pyridine structure. The lead compound demonstrated significant anti-inflammatory effects by reducing pro-inflammatory cytokine production in vitro and showed efficacy in vivo in a mouse model of inflammation . This highlights the therapeutic potential of this compound in managing autoimmune disorders.

Case Study: Antifungal Screening

Another investigation screened various dihydrofuro[2,3-b]pyridine derivatives for antifungal activity against Fusarium species. The results indicated that specific substitutions on the furo and pyridine rings could significantly enhance antifungal potency, suggesting a pathway for developing new antifungal agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-amino-2,3-dihydrofuro[2,3-b]pyridine derivatives, and how can diastereoselectivity be optimized?

  • Answer : A novel approach involves sodium borohydride-mediated double reduction and tandem heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles. This method achieves diastereoselective formation of 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles by pyrrole ring opening, followed by furan and pyridine ring closure. Key factors include stoichiometric control of NaBH₄, solvent polarity (e.g., THF or EtOH), and temperature (0–25°C). Characterization via 1^1H/13^13C NMR and mass spectrometry is critical to confirm regiochemistry .

Q. How can researchers characterize the structural integrity of this compound derivatives post-synthesis?

  • Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H NMR to identify NH₂ protons (δ 5.8–6.2 ppm) and dihydrofuran protons (δ 3.1–4.0 ppm). 13^13C NMR confirms sp³ carbons in the dihydrofuran ring (δ 40–60 ppm).
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight and functional groups (e.g., -CN at m/z 26).
  • X-ray crystallography : Resolves ambiguities in fused-ring systems, particularly diastereomer differentiation .

Q. What in vitro assays are suitable for initial screening of biological activity in this compound derivatives?

  • Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase, AChE) using Ellman’s method. For example, 4-amino-2,3-diaryl-tetrahydrofuro[2,3-b]quinolines show IC₅₀ values <10 μM against AChE. Use cell-based assays (RIN5F cells for glucose-dependent insulinotropic activity) to evaluate cytotoxicity (MTT assay) and selectivity (non-neoplastic cell lines like MCF-10A) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for kinase inhibition?

  • Answer :

  • Core modifications : Replace the dihydrofuran ring with pyrrolo[2,3-b]pyridine to enhance BTK inhibition (IC₅₀ <10 nM). Introduce electron-withdrawing groups (e.g., -CN, -F) at C4 to improve binding to ATP pockets.
  • Side chains : N-alkylation (e.g., benzyl or butyl groups) increases lipophilicity and JAK3 selectivity. Use molecular docking (AutoDock Vina) to predict binding modes and ligand efficiency (LE >0.3) .
  • Validation : Test in kinase panels (e.g., CLK1/4 inhibition at 1–100 nM) and Hedgehog pathway modulation (Gli-luciferase reporter assay) .

Q. What computational strategies validate target engagement and binding kinetics for this compound derivatives?

  • Answer :

  • Docking : Align derivatives with co-crystallized ligands (e.g., SIRT2 PDB: 3ZGV). Prioritize compounds with ΔG <−8 kcal/mol.
  • Molecular dynamics (MD) : Simulate ligand-receptor stability (20 ns trajectories) to assess hydrogen bond retention (e.g., with Arg-97 in CLK1).
  • Free energy perturbation (FEP) : Quantify substituent effects on binding affinity (ΔΔG <±1 kcal/mol) .

Q. How can researchers address solubility and bioavailability challenges in this compound-based drug candidates?

  • Answer :

  • Salt formation : Use HCl or citrate salts to improve water solubility (>1 mg/mL).
  • Prodrug strategies : Esterify amino groups (e.g., acetyl or PEG-ylated derivatives) for enhanced intestinal absorption.
  • Nanoparticulate formulations : Encapsulate in PLGA nanoparticles (size <200 nm) to increase plasma half-life (t₁/₂ >6 h) .

Q. What in vivo models are appropriate for evaluating the anti-fibrotic or neuroprotective efficacy of this compound derivatives?

  • Answer :

  • Kidney fibrosis : Use unilateral ureteral obstruction (UUO) mice. Administer derivatives orally (10–50 mg/kg/day) and quantify collagen deposition (Masson’s trichrome staining).
  • Neuroprotection : Test in MPTP-induced Parkinson’s models. Measure dopamine levels (HPLC) and motor function (rotarod test). Monitor off-target effects via liver enzyme assays (ALT/AST) .

Methodological Notes

  • Contradictions in Data : While pyrrolo[2,3-b]pyridine derivatives show potent kinase inhibition, dihydrofuro[2,3-b]pyridines may exhibit reduced activity due to conformational rigidity. Cross-validate using isothermal titration calorimetry (ITC) .
  • Critical Gaps : Limited in vivo pharmacokinetic data exists for dihydrofuro[2,3-b]pyridines. Prioritize ADMET studies (Caco-2 permeability, microsomal stability) early in optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.